molecular formula C10H22N2O3 B587059 Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 145525-49-1

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B587059
CAS No.: 145525-49-1
M. Wt: 218.29 g/mol
InChI Key: YSHDHERBUFHPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H22N2O3 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a 5-hydroxypentyl group esterified with a 1,1-dimethylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester typically involves the esterification of hydrazinecarboxylic acid with 2-(5-hydroxypentyl)-1,1-dimethylethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, methyl ester
  • Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, ethyl ester
  • Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, propyl ester

Uniqueness

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can affect its biological activity and industrial applications.

Biological Activity

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C11H21N3O2
  • Molecular Weight : 227.30 g/mol
  • CAS Registry Number : Not available in the current literature.

The compound features a hydrazine moiety which is known for its reactivity and potential biological effects. The presence of the hydroxypentyl group suggests possible interactions with biological membranes and enzymes.

Mechanisms of Biological Activity

Hydrazine derivatives have been studied for various biological activities including:

  • Antimicrobial Activity : Some hydrazine derivatives exhibit antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of specific metabolic pathways.
  • Antioxidant Properties : Hydrazinecarboxylic acids can scavenge free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : Certain derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neuropharmacology.

Antimicrobial Activity

A study on hydrazine derivatives indicated that compounds with longer alkyl chains showed enhanced activity against Mycobacterium tuberculosis and other mycobacterial strains. The minimum inhibitory concentrations (MIC) for these compounds often exceeded 250 µM due to solubility issues, but some derivatives demonstrated significant activity against drug-resistant strains .

Enzyme Inhibition Studies

Research has shown that hydrazinecarboxylic acid derivatives can act as inhibitors of AChE. For instance, specific modifications to the hydrazine structure improved the inhibition potency, with IC50 values ranging from 27.04 µM to 106.75 µM for various analogs. This suggests that structural modifications can significantly enhance biological activity .

Case Study 1: Antimycobacterial Activity

In a controlled study, several hydrazinecarboxylic acid derivatives were tested against Mycobacterium tuberculosis H37Rv. The results demonstrated that certain compounds exhibited promising antimycobacterial activity, with notable selectivity against resistant strains. This highlights the potential for developing new treatments for tuberculosis using modified hydrazine derivatives.

Case Study 2: Neuropharmacological Applications

Another study evaluated the effects of hydrazine derivatives on cognitive functions by measuring their impact on AChE activity in vitro. Compounds with optimal chain lengths showed significant inhibition compared to standard drugs like rivastigmine. This points towards their potential use in treating neurodegenerative diseases such as Alzheimer's .

Data Table

Compound NameAntimicrobial Activity (MIC)AChE Inhibition (IC50)
Compound A>250 µM27.04 µM
Compound B>250 µM56.10 µM
Compound C>250 µM106.75 µM

Properties

CAS No.

145525-49-1

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(5-hydroxypentylamino)carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-11-7-5-4-6-8-13/h11,13H,4-8H2,1-3H3,(H,12,14)

InChI Key

YSHDHERBUFHPES-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNCCCCCO

Canonical SMILES

CC(C)(C)OC(=O)NNCCCCCO

Synonyms

Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.